Darifenacin N-Oxide chemical structure and molecular weight
Darifenacin N-Oxide chemical structure and molecular weight
An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Darifenacin N-Oxide
Introduction: The Metabolic Landscape of Darifenacin
Darifenacin is a potent and selective M3 muscarinic receptor antagonist, clinically significant in the management of overactive bladder[1][2][3]. Its therapeutic action stems from the targeted blockade of M3 receptors, which are primarily responsible for mediating bladder muscle contractions[1][2]. The journey of Darifenacin within a biological system is marked by extensive hepatic metabolism, a critical factor influencing its pharmacokinetic profile and disposition. This metabolic process is predominantly mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4[2][4].
Metabolism of Darifenacin proceeds through several key pathways, including monohydroxylation, the opening of the dihydrobenzofuran ring, and N-dealkylation[2][5]. Among the resultant metabolites is Darifenacin N-Oxide, formed through the oxidation of the tertiary nitrogen within the pyrrolidine ring. The formation of N-oxide metabolites is a common metabolic route for drugs containing tertiary amines[6][7]. As a distinct chemical entity, Darifenacin N-Oxide is of significant interest to researchers and drug development professionals, particularly in the fields of pharmacokinetics, drug metabolism, and analytical chemistry, where it serves as a crucial reference standard for impurity profiling and quality control[8][9].
Chemical Identity and Structure
The precise chemical identity of Darifenacin N-Oxide is defined by its systematic name and unique identifiers, which are essential for regulatory and research documentation.
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Systematic IUPAC Name : (3S)-3-(2-amino-2-oxo-1,1-diphenylethyl)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine 1-oxide[10].
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Synonym : (S)-2-[1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]-1-oxidopyrrolidin-3-yl]-2,2-diphenyl acetamide[11][12][13].
Structurally, Darifenacin N-Oxide retains the core scaffold of its parent compound, Darifenacin. This includes the diphenylacetamide moiety and the (2,3-dihydrobenzofuran-5-yl)ethyl group. The defining structural modification is the oxidation of the pyrrolidine nitrogen atom to form an N-oxide. This conversion introduces a polar N-O bond, which can alter the physicochemical properties of the molecule, such as its polarity and basicity, compared to the parent drug.
Metabolic Formation of Darifenacin N-Oxide
The biotransformation of Darifenacin to its N-oxide metabolite is a Phase I metabolic reaction. This process involves the enzymatic addition of an oxygen atom to the tertiary nitrogen of the pyrrolidine ring, a reaction often catalyzed by Cytochrome P450 or Flavin-containing monooxygenase (FMO) enzyme systems[7].
Physicochemical Properties and Molecular Weight
The addition of an oxygen atom during N-oxidation results in a predictable change in the elemental composition and, consequently, the molecular weight of the molecule.
The molecular weight of Darifenacin N-Oxide is a fundamental parameter for its quantification and characterization in analytical assays. Based on its molecular formula, the calculated molecular weight is approximately 442.55 g/mol [11][12][13][14][15].
Summary of Chemical and Physical Data
The table below consolidates the key identifiers and quantitative data for Darifenacin N-Oxide for easy reference.
| Parameter | Value | Reference(s) |
| IUPAC Name | (3S)-3-(2-amino-2-oxo-1,1-diphenylethyl)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidine 1-oxide | [10] |
| CAS Number | 1391080-40-2 | [8][11][14] |
| Molecular Formula | C₂₈H₃₀N₂O₃ | [8][11][12] |
| Molecular Weight | 442.55 g/mol | [11][12][14][15] |
| Parent Drug | Darifenacin (CAS: 133099-04-4, Mol. Wt: 426.55 g/mol ) | [1] |
Analytical Considerations and Methodologies
Trustworthiness through Self-Validating Systems
In drug development and manufacturing, Darifenacin N-Oxide is primarily encountered as a metabolite and a potential impurity in the final drug product. Therefore, its accurate identification and quantification are paramount for ensuring the safety, efficacy, and quality of Darifenacin formulations. The protocols for its analysis must be robust and self-validating, typically involving orthogonal analytical techniques to confirm both identity and purity.
Causality in Experimental Choices
The selection of analytical methods is driven by the need to unambiguously differentiate the N-oxide from the parent drug and other related substances. Mass spectrometry is chosen for its ability to confirm the expected mass shift of +16 amu from Darifenacin, while chromatographic techniques are essential for resolving these closely related compounds. Spectroscopic methods like NMR provide definitive structural confirmation.
Standard Protocol for Characterization of a Darifenacin N-Oxide Reference Standard
This workflow outlines the standard multi-step process for the comprehensive characterization of a Darifenacin N-Oxide reference standard, ensuring its suitability for use in quantitative and qualitative analyses.
Step-by-Step Methodology:
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High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
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Objective: To determine the purity of the reference standard and separate it from the parent drug and other process-related impurities.
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Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer).
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Stationary Phase: A C18 reversed-phase column is typically used.
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Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
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Outcome: A chromatogram showing a primary peak for Darifenacin N-Oxide, with purity calculated based on the area percentage of all observed peaks.
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Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation:
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Objective: To confirm the molecular weight of the compound.
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Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
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Ionization: Electrospray ionization (ESI) in positive mode is typically used.
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Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 443.2. This confirms the molecular formula C₂₈H₃₀N₂O₃.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
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Objective: To provide unequivocal structural confirmation.
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Technique: ¹H-NMR and ¹³C-NMR spectroscopy.
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Analysis: The resulting spectra are analyzed to confirm the presence of all expected proton and carbon environments. Specifically, shifts in the signals of protons adjacent to the pyrrolidine nitrogen can provide direct evidence of N-oxide formation compared to the spectrum of Darifenacin.
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Certificate of Analysis (CoA) Generation:
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Objective: To create a formal document summarizing all analytical findings.
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Content: The CoA includes the compound's identity, CAS number, molecular formula, molecular weight, and the results from all tests performed (e.g., HPLC purity, mass spectral data, NMR confirmation), certifying its suitability as a reference standard[12].
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Conclusion
Darifenacin N-Oxide, with a molecular formula of C₂₈H₃₀N₂O₃ and a corresponding molecular weight of approximately 442.55 g/mol , is a key metabolite of Darifenacin[11][15]. Its chemical structure is distinguished from the parent drug by the presence of an N-oxide functional group on the pyrrolidine ring. For researchers and drug development professionals, a thorough understanding of its structure and properties is not merely academic; it is a practical necessity for developing robust analytical methods, ensuring drug product quality, and comprehensively characterizing the metabolic fate of Darifenacin. The use of well-characterized reference standards, validated through orthogonal analytical techniques, remains the cornerstone of achieving these objectives.
References
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SynThink Research Chemicals. Darifenacin N oxide | 1391080-40-2. [Link]
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National Center for Biotechnology Information. Darifenacin | C28H30N2O2 | CID 444031 - PubChem. [Link]
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Cleanchem. Darifenacin N-Oxide Impurity | CAS No: 1391080-40-2. [Link]
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Webster, R., et al. (1997). Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man. Xenobiotica. [Link]
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Veeprho Pharmaceuticals. Darifenacin N-Oxide | CAS 1391080-40-2. [Link]
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Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]
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Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. [Link]
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Skerjanec, A. (2006). The Clinical Pharmacokinetics of Darifenacin. ResearchGate. [Link]
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